Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride
Description
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is a fluorinated benzoate ester derivative with a hydrochloride salt, characterized by its amino, fluoro, and methoxy substituents on the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility. The fluorine atom at the 2-position enhances metabolic stability and lipophilicity, while the methoxy group at the 4-position influences electronic properties and solubility. The hydrochloride salt improves its crystallinity and stability, making it suitable for formulation studies .
Properties
Molecular Formula |
C9H11ClFNO3 |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
methyl 3-amino-2-fluoro-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11;/h3-4H,11H2,1-2H3;1H |
InChI Key |
MUCLVXMUWRKNKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multi-step organic reactions. One common method starts with the methylation of 3-amino-2-fluoro-4-hydroxybenzoic acid, followed by esterification to form the benzoate ester. The reaction conditions often require the use of methanol and a strong acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues share core benzoate or ester frameworks but differ in substituent patterns, which critically impact their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Fluorine vs. Alkyl Substituents : The 2-fluoro group in the target compound reduces metabolic oxidation compared to alkyl chains (e.g., butyloxy in Metabutoxycaine) .
- Amino Group Positioning: The 3-amino group facilitates hydrogen bonding, enhancing target binding affinity relative to methylamino derivatives like in .
Physicochemical Properties
Melting Points and Solubility :
- The target compound’s melting point is unreported in the provided evidence, but analogues like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl melt at 79–82°C , suggesting similar thermal stability.
- Solubility in DMSO or EtOAC is inferred from purification methods (e.g., column chromatography with CH₂Cl₂/EtOAc gradients in ).
Biological Activity
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride, often referred to as MAFM, is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MAFM is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a benzoate ester. Its molecular formula is C10H12ClFNO3, which contributes to its unique chemical properties and biological interactions.
Biological Activities
MAFM has been investigated for various biological activities, including:
- Antifungal Activity : MAFM exhibits significant antifungal properties, particularly against Candida albicans, a common pathogen responsible for infections in humans. The compound's mechanism involves disrupting fungal cell membranes and inhibiting growth.
- Antiviral Activity : The compound has shown effectiveness against Herpes Simplex Virus Type 1 (HSV-1) in vitro, suggesting potential as an antiviral agent.
- Anticancer Properties : MAFM has demonstrated anticancer activity across several cancer cell lines, including hepatoma, breast (MCF-7), and lung cancer cells. Notably, low micromolar GI50 values were observed, indicating potent growth inhibition in these cell lines .
The biological activity of MAFM can be attributed to its functional groups:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules, influencing various biochemical pathways.
- Fluorine Atom : Enhances reactivity and may contribute to specific interactions with molecular targets due to its electronegativity.
These characteristics allow MAFM to modulate enzyme activity and receptor interactions effectively, leading to its observed biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MAFM, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-methoxybenzoate | Amino and methoxy groups at different positions | Less versatile in interactions |
| Methyl 3-aminobenzoate | Lacks methoxy group | Reduced biological activity compared to MAFM |
| Methyl 3-amino-4-methoxybenzoate | Methoxy group in a different position | Similar but less effective in certain pathways |
MAFM's specific arrangement of functional groups provides distinct reactivity and biological activity compared to these analogs.
Case Studies
- Antifungal Study : In a controlled experiment, MAFM was tested against Candida albicans. Results indicated that concentrations as low as 10 µg/mL inhibited fungal growth by over 70%, showcasing its potential as an antifungal agent.
- Anticancer Research : A series of studies evaluated the effects of MAFM on various cancer cell lines. The compound was found to induce apoptosis in hepatoma cells at concentrations below 5 µM, highlighting its potential as a therapeutic candidate .
- Enzyme Interaction Studies : Research has shown that MAFM acts as both a substrate and an inhibitor for specific enzymes involved in metabolic pathways. This dual role enhances its utility in drug development.
Safety and Toxicity
MAFM exhibits relatively low toxicity levels in both human and animal models. However, caution is advised at high doses, where adverse effects such as nausea and gastrointestinal disturbances may occur. Ongoing studies are needed to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

